molecular formula C11H13NO B077145 2-Acetyl-1,2,3,4-tetrahydroisoquinoline CAS No. 14028-67-2

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B077145
CAS RN: 14028-67-2
M. Wt: 175.23 g/mol
InChI Key: JBPPSLURCSFQDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been approached through different methodologies. One route involves the preparation from 1,2,3,4-tetrahydroisoquinoline via successive nitration, acetylation, reduction, and diazotisation, clarifying earlier conflicting reports on the nitration of tetrahydroisoquinoline and devising a better synthetic route based on the reduction of the corresponding isocarbostyril (Ajao & Bird, 1985). Another improvement in synthesis has been achieved through the acetylation of phenylethylamine, cyclization, and reduction, leading to an overall yield of 80.8% (Song Hong-rui, 2011).

Molecular Structure Analysis

The molecular structure of derivatives of this compound, such as (S)-1-acetoxymethyl-2-acetyl-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, has been established, verifying the absolute structure and suggesting its role as a stable intermediate storage compound (Maurin, Czarnocki, & Paluchowska, 1996).

Chemical Reactions and Properties

Chemical reactions involving this compound include Lewis acid catalyzed [4 + 2]-cycloaddition with imines derived from aromatic amines, leading to 2,3,4-trisubstituted tetrahydroquinolines in good to excellent yield, predominantly as one diastereoisomer (Stevenson, Nieuwenhuyzen, & Osborne, 2002). Furthermore, a synthesis involving Pictet-Spengler reaction using titanium(IV) isopropoxide and acetic-formic anhydride has been described, providing a convenient method for preparing various tetrahydroisoquinolines (Horiguchi et al., 2002).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Ajao and Bird (1985) focused on the preparation and oxidative dimerisation of 2-acetyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline, proposing a new approach to tetrahydroisoquinoline synthesis (Ajao & Bird, 1985).
    • Hongbin (2009) explored the synthesis of 1-alkyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives, focusing on their multidrug resistance reversal activity (Hongbin, 2009).
    • Liu et al. (2015) reviewed novel catalytic stereoselective strategies for the synthesis of 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds (Liu et al., 2015).
  • Pharmacological Applications :

    • Årstad et al. (2006) discussed the synthesis and evaluation of 2-acetyl-1-(4'-chlorophenyl)-6-methoxy-7-[11C]methoxy-1,2,3,4-tetrahydroisoquinoline for potential PET tracer applications (Årstad et al., 2006).
    • Gao et al. (2006) synthesized carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for PET AMPA receptor ligands (Gao et al., 2006).
    • Gitto et al. (2003) discovered a novel and highly potent noncompetitive AMPA receptor antagonist based on N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (Gitto et al., 2003).
  • Biological and Therapeutic Research :

    • Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, exploring their potential as pharmaceutical agents (Redda et al., 2010).
    • Singh and Shah (2017) provided an overview of the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives in patents, highlighting their role in cancer and central nervous system disorders (Singh & Shah, 2017).

Future Directions

Tetrahydroisoquinoline-based compounds have garnered a lot of attention due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPPSLURCSFQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344892
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14028-67-2
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g. (0.75 mole) 1,2,3,4-tetrahydroisoquinoline and 150 ml. acetic anhydride was stirred at ambient temperature for 24 hours and then concentrated to dryness at reduced pressure. The residual liquid was dissolved in methylene chloride and solid potassium carbonate was added to neutralize the solution. The excess potassium carbonate was removed by filtration and the filtrate was concentrated to dryness at reduced pressure to afford 2-acetyl-1,2,3,4-tetrahydroisoquinoline as a yellow liquid.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do modifications to the structure of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives affect their multidrug resistance reversal activity?

A: Research indicates that introducing specific structural modifications to the this compound scaffold can influence its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, attaching a carbon chain derived from fatty acids at the C-1 position of the tetrahydroisoquinoline ring significantly impacts MDR reversal activity []. This suggests that the length and properties of the side chain at this position play a crucial role in the compound's interaction with biological targets related to MDR.

Q2: What synthetic approaches can be employed to produce substituted this compound derivatives?

A: The Bischler-Napieralski cyclization reaction is a key method for synthesizing this compound derivatives []. This reaction enables the formation of the isoquinoline ring system from readily available starting materials.

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